3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid presents a complex arrangement of functional groups anchored by a fused bicyclic quinoxaline system. According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named as 3-(4-methyl-3-oxoquinoxalin-2-yl)propanoic acid, reflecting its structural organization around the quinoxaline heterocycle. The quinoxaline core consists of a benzene ring fused to a pyrazine ring, creating a rigid planar framework that serves as the foundation for the molecule's three-dimensional structure. The 4-methyl substituent occupies a crucial position on the quinoxaline nitrogen, while the 3-oxo group introduces a carbonyl functionality that significantly influences the compound's electronic properties and chemical reactivity. The propanoic acid side chain extends from the 2-position of the quinoxaline ring, providing a flexible aliphatic chain terminated by a carboxyl group that contributes to the molecule's polarity and potential for hydrogen bonding interactions.
The structural formula can be represented using the Simplified Molecular Input Line Entry System notation as CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)O, which provides a linear representation of the molecular connectivity. This notation reveals the systematic arrangement of atoms and bonds within the molecule, highlighting the fused ring system and the pendant propanoic acid chain. The International Chemical Identifier for this compound is InChI=1S/C12H12N2O3/c1-14-10-5-3-2-4-8(10)13-9(12(14)17)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16), providing a standardized method for representing the molecular structure in chemical databases and computational systems. The corresponding International Chemical Identifier Key JIXBAXULUJSRDR-UHFFFAOYSA-N serves as a unique identifier for this specific compound, facilitating its identification across various chemical information systems and research databases.
Alternative nomenclature systems recognize this compound under several synonymous names, including 3-(1-Methyl-2-oxo-1,2-dihydroquinoxalin-3-yl)propionic acid and 2-Quinoxalinepropanoic acid, 3,4-dihydro-4-methyl-3-oxo-, reflecting different approaches to systematic chemical naming. These alternative designations often emphasize different structural features or follow historical naming conventions while maintaining chemical accuracy. The systematic assignment CHEMBL4068652 provides additional identification within medicinal chemistry databases, indicating the compound's relevance to pharmaceutical research activities. Understanding these various nomenclature systems is essential for comprehensive literature searches and chemical database queries, as different research communities may employ distinct naming conventions when referring to this quinoxaline derivative.
Crystalline Structure Analysis
Crystallographic investigations of this compound and closely related derivatives provide valuable insights into the solid-state organization and intermolecular interactions that govern crystal packing. Analysis of the related compound ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate reveals that the fused quinoxaline ring system adopts an essentially planar conformation with a root mean square deviation of only 0.015 Angstroms, indicating minimal distortion from planarity. This structural rigidity extends throughout the entire molecular framework, as evidenced by the overall root mean square deviation of 0.065 Angstroms for all non-hydrogen atoms, demonstrating the compound's tendency to maintain a well-defined three-dimensional arrangement in the solid state. The crystalline structure exhibits monoclinic symmetry with space group P2₁/n, characteristic unit cell parameters include a = 8.3138 Angstroms, b = 13.6868 Angstroms, c = 10.8189 Angstroms, and β = 102.002 degrees, resulting in a unit cell volume of 1204.16 cubic Angstroms.
The crystal packing arrangement reveals significant intermolecular hydrogen bonding patterns that stabilize the three-dimensional lattice structure. Nitrogen-hydrogen to oxygen and carbon-hydrogen to oxygen hydrogen bonds generate polymeric chains oriented along the crystallographic b-axis, incorporating alternating centrosymmetric ring patterns with graph set descriptors R₂²(8) and R₂²(20). These hydrogen bonding networks demonstrate the importance of both strong and weak intermolecular interactions in determining the overall crystal architecture. The density of the crystalline material reaches 1.358 megagrams per cubic meter, reflecting efficient molecular packing facilitated by the extensive hydrogen bonding network. The colorless needle-like crystal morphology with typical dimensions of 0.37 × 0.29 × 0.23 millimeters indicates preferential growth along specific crystallographic directions, likely influenced by the anisotropic intermolecular interactions within the crystal lattice.
Thermal analysis of the crystalline material reveals stability characteristics important for handling and storage considerations. The crystallographic studies were conducted at 296 Kelvin, providing baseline structural information under near-ambient conditions. The systematic arrangement of molecules within the crystal lattice demonstrates how the quinoxaline derivatives can achieve efficient space-filling through cooperative hydrogen bonding and van der Waals interactions. The planar quinoxaline cores stack in a manner that maximizes aromatic π-π interactions while accommodating the bulkier propanoic acid side chains in interstitial spaces between the aromatic domains. This structural organization pattern likely extends to the parent compound this compound, given the similar molecular architecture and functional group composition.
Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
Comprehensive spectroscopic characterization of this compound requires integration of multiple analytical techniques to establish definitive structural identification and assess molecular dynamics in solution. Nuclear magnetic resonance spectroscopy provides the most detailed structural information, with proton nuclear magnetic resonance revealing characteristic resonance patterns for the various functional groups within the molecule. Analysis of related quinoxaline derivatives demonstrates that the methyl group attached to the nitrogen typically appears as a singlet around 3.6-3.7 parts per million, while the propanoic acid methylene protons exhibit characteristic triplet patterns due to vicinal coupling. The aromatic protons of the quinoxaline ring system generate complex multiplet patterns in the 7.0-8.1 parts per million region, with specific chemical shifts dependent on the electronic environment created by the oxo and methyl substituents. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbons typically resonating in the 160-180 parts per million range, distinguishing between the quinoxaline ketone and the carboxylic acid functionalities.
Dynamic nuclear magnetic resonance studies of related quinoxaline compounds reveal important information about conformational behavior and tautomeric equilibria in solution. Variable temperature nuclear magnetic resonance experiments conducted between 243 and 323 Kelvin demonstrate that quinoxaline derivatives can exhibit complex isomeric behavior, including geometric isomerism around amide bonds and potential tautomeric equilibria. For compounds containing the quinoxaline-2-one structural motif, nuclear magnetic resonance investigations consistently demonstrate predominance of the lactam tautomeric form over alternative lactim arrangements, with energy differences exceeding 5 kilocalories per mole favoring the lactam structure. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide definitive assignments for nitrogen-15 resonances and establish connectivity patterns throughout the molecular framework. Nitrogen-15 nuclear magnetic resonance chemical shifts calculated for related compounds range from 117 to 135 parts per million, depending on the specific nitrogen environment and tautomeric form.
Fourier transform infrared spectroscopy offers valuable complementary information for functional group identification and molecular characterization. The carbonyl stretching frequencies provide diagnostic information about the quinoxaline ketone and carboxylic acid functionalities, typically appearing in distinct regions of the infrared spectrum. Related quinoxaline compounds exhibit characteristic carbonyl stretches around 1650-1680 wavenumbers for the quinoxaline ketone and 1700-1720 wavenumbers for the carboxylic acid group, with exact positions influenced by hydrogen bonding and electronic effects. The nitrogen-hydrogen stretching vibrations of the quinoxaline ring appear in the 3200-3400 wavenumber region, while carbon-hydrogen stretching modes contribute to the complex pattern observed in the 2800-3100 wavenumber range. Fingerprint region analysis below 1500 wavenumbers provides additional structural confirmation through characteristic bending and skeletal vibration modes specific to the quinoxaline framework and propanoic acid side chain.
| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.1 parts per million |
| ¹H Nuclear Magnetic Resonance | Nitrogen-methyl group | 3.6-3.7 parts per million |
| ¹H Nuclear Magnetic Resonance | Propanoic acid chain | 2.5-2.8 parts per million |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | 160-180 parts per million |
| ¹⁵N Nuclear Magnetic Resonance | Quinoxaline nitrogens | 117-135 parts per million |
| Fourier Transform Infrared | Quinoxaline ketone | 1650-1680 wavenumbers |
| Fourier Transform Infrared | Carboxylic acid | 1700-1720 wavenumbers |
Tautomeric and Conformational Isomerism
The tautomeric and conformational behavior of this compound represents a complex aspect of its structural chemistry that significantly influences its chemical properties and reactivity patterns. Theoretical investigations using Density Functional Theory methods with B3LYP functionals and 6-311G(d) basis sets have established that quinoxaline-2-one derivatives exist predominantly in the lactam tautomeric form rather than alternative lactim arrangements. The energy difference between these tautomeric forms consistently exceeds 5 kilocalories per mole in favor of the lactam structure, indicating a strong thermodynamic preference that persists across various solvent environments and temperature conditions. This tautomeric preference has profound implications for the compound's hydrogen bonding capabilities, electronic distribution, and overall molecular reactivity, as the lactam form presents distinctly different donor and acceptor sites compared to potential lactim alternatives. Computational analysis reveals that the lactam tautomer exhibits enhanced stability through favorable intramolecular interactions and optimal orbital overlap within the quinoxaline framework.
Conformational analysis of the propanoic acid side chain reveals significant flexibility that allows the molecule to adopt multiple low-energy conformations in solution and solid state environments. Molecular dynamics simulations and conformational searching algorithms identify several stable rotameric forms around the carbon-carbon bonds connecting the quinoxaline core to the carboxylic acid terminus. The preferred conformations typically orient the carboxyl group to minimize steric interactions with the quinoxaline ring system while maximizing opportunities for intermolecular hydrogen bonding. Temperature-dependent nuclear magnetic resonance studies demonstrate that conformational exchange processes occur on timescales that can be intermediate between fast and slow exchange regimes, leading to broadened resonance patterns at certain temperatures and sharp signals at others. These conformational dynamics are particularly evident in the propanoic acid methylene proton signals, which can exhibit complex coupling patterns dependent on the relative populations of different rotameric forms.
Geometric isomerism around potential amide bonds introduces additional complexity to the conformational landscape of quinoxaline derivatives containing substituents on the nitrogen atoms. For compounds with nitrogen-acyl or nitrogen-carbamoyl substitution patterns, distinct geometric isomers designated as E and Z forms can coexist in solution with population ratios dependent on temperature and solvent conditions. Nuclear magnetic resonance investigations reveal that these geometric isomers exchange slowly on the nuclear magnetic resonance timescale at low temperatures, producing distinct resonance sets for each isomeric form. Variable temperature studies demonstrate coalescence behavior characteristic of restricted rotation around the nitrogen-carbonyl bond, with activation energies typically ranging from 12 to 18 kilocalories per mole depending on the specific substituent pattern and molecular environment. The interconversion between geometric isomers represents an important consideration for understanding the complete structural behavior of quinoxaline derivatives in biological and chemical systems.
| Isomeric Form | Energy Difference (kcal/mol) | Population Ratio | Temperature Dependence |
|---|---|---|---|
| Lactam vs Lactim | >5.0 favoring lactam | >95:5 | Minimal variation |
| E vs Z geometric | 0.5-2.0 | Variable | Strong temperature dependence |
| Conformational rotamers | 0.1-1.5 | Multiple forms | Rapid exchange at 298K |
The comprehensive understanding of tautomeric and conformational equilibria provides essential insights for predicting the compound's behavior in various chemical environments and applications. Computational predictions combined with experimental validation through nuclear magnetic resonance spectroscopy establish that this compound exists predominantly as a single tautomeric form with conformational flexibility primarily localized to the propanoic acid side chain. This structural characterization forms the foundation for understanding the compound's chemical reactivity, intermolecular interactions, and potential applications in synthetic chemistry and materials science research. The detailed knowledge of isomeric behavior enables rational design of reaction conditions and purification strategies optimized for the specific structural preferences of this quinoxaline derivative.
Properties
IUPAC Name |
3-(4-methyl-3-oxoquinoxalin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-10-5-3-2-4-8(10)13-9(12(14)17)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXBAXULUJSRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933873 | |
| Record name | 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501-38-8 | |
| Record name | 1501-38-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Quinoxaline Derivatives with Propanoic Acid
The primary synthetic route involves the condensation of quinoxaline derivatives, particularly 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide or related intermediates, with propanoic acid or its derivatives. This reaction typically proceeds via nucleophilic addition-elimination mechanisms, often catalyzed by acid or base catalysts.
- Reaction medium: Common solvents include ethanol, dioxane, or other polar aprotic solvents.
- Temperature: Reflux conditions (around 78–100 °C depending on solvent) are frequently used to drive the reaction to completion.
- Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to facilitate condensation.
- Reaction time: Typically ranges from 2 to 6 hours, depending on scale and reagents.
Esterification and Hydrolysis Steps
In some protocols, the propanoic acid moiety is introduced via ester intermediates such as ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, which is subsequently hydrolyzed to the free acid.
- Esterification: The acid is reacted with ethanol in the presence of sulfuric acid under reflux for about 4 hours.
- Hydrolysis: Post-reaction, the mixture is neutralized with sodium bicarbonate to remove excess acid and facilitate precipitation of the product.
- Purification: The product is filtered under reduced pressure and recrystallized from absolute ethanol to yield pure compound.
This method achieves high yields (up to 95%) and produces crystalline products with well-defined melting points (e.g., 173–175 °C) indicative of purity.
Detailed Experimental Procedure Example
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Suspension preparation | 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (5 g, 0.023 mol) in absolute ethanol (100 mL) | Starting suspension |
| Acid catalysis | Add 3N H₂SO₄ (10 mL), reflux 4 hours | Esterification to ethyl ester |
| Concentration | Reduced pressure evaporation | Concentrated reaction mixture |
| Neutralization | Sodium bicarbonate solution | Dissolves unreacted acid |
| Filtration and washing | Vacuum filtration, wash with water | Isolates ester product |
| Recrystallization | Absolute ethanol | Pure ester crystals obtained |
| Yield and melting point | 95% yield, mp 173-175 °C | High purity confirmed |
Alternative Synthetic Approaches and Modifications
Nucleophilic Addition to Carbonyl Esters
Research shows that the amino group on quinoxaline carbohydrazide derivatives can undergo nucleophilic addition to carbonyl esters of propanoic acid derivatives, followed by elimination of ethanol to form the desired compound. This method allows for the introduction of various substituents on the quinoxaline ring, enhancing biological activity.
Use of Hydrazine Hydrate and Aldose Condensation
Other synthetic routes involve reacting quinoxaline derivatives with hydrazine hydrate or aldoses (e.g., arabinose, glucose) to form carbohydrazide intermediates, which can then be modified to yield the target acid or related derivatives with polyhydroxyalkylidene groups. These methods are more complex but enable the synthesis of multifunctional quinoxaline derivatives.
Reaction Types and Reagents Commonly Employed
| Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Condensation | Quinoxaline derivatives + propanoic acid, acid catalyst, reflux | Formation of quinoxaline-propanoic acid linkage |
| Esterification | Ethanol, sulfuric acid, reflux | Formation of ethyl ester intermediate |
| Hydrolysis | Sodium bicarbonate neutralization | Conversion of ester to free acid |
| Nucleophilic addition | Amino group + carbonyl ester, heating | Introduction of substituents on quinoxaline ring |
| Oxidation/Reduction | Potassium permanganate, sodium borohydride | Functional group modifications |
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct condensation | Simple, uses quinoxaline and propanoic acid | High yield, straightforward | Requires careful control of conditions |
| Esterification + hydrolysis | Two-step process via ester intermediate | High purity, well-characterized product | Longer process time |
| Nucleophilic addition | Allows structural modifications | Versatile for derivative synthesis | More complex, requires additional steps |
| Hydrazine/aldose condensation | Produces multifunctional derivatives | Enables novel compound synthesis | Complex and less direct |
Research Findings and Industrial Relevance
- The condensation and esterification methods are widely used in industrial settings due to their scalability and reproducibility, often employing automated reactors and continuous flow systems for consistent quality.
- The compound and its derivatives have been extensively studied for pharmaceutical applications, necessitating high-purity synthesis methods with reliable yields.
- Modifications on the quinoxaline ring via nucleophilic addition enable the development of novel compounds with enhanced biological activities, expanding the utility of the base compound in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carbonyl group at the 3-position can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group can yield dihydroquinoxaline derivatives.
Substitution: The methyl group at the 4-position can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The carbonyl group at the 3-position can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, modulating cellular oxidative stress and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoxaline Ring
3-(4-Butyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic Acid
- Structural difference : Replaces the 4-methyl group with a bulkier 4-butyl substituent.
- Impact : Increased lipophilicity may enhance membrane penetration but could reduce solubility. The butyl group may sterically hinder interactions with bacterial enzymes compared to the methyl analog .
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)
- Structural difference: Propanoic acid is esterified (ethyl ester), and a phenyl group is introduced at the 3-oxo position.
- The phenyl group may enhance π-π stacking with aromatic residues in target proteins, altering antimicrobial selectivity .
Modifications to the Propanoic Acid Moiety
Methyl 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoate
- Structural difference: Propanoic acid is replaced with a methyl ester.
- Impact : Eliminates the acidic proton, reducing solubility in aqueous environments. This derivative showed lower antimicrobial activity compared to the parent acid, highlighting the importance of the free carboxylic acid group for activity .
3-(1-Methyl-2-oxo-1,2-dihydroquinoxalin-3-yl)propanoic Acid
Hybrid and Bicyclic Derivatives
tert-Butyl-2-(3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)bicyclo[1.1.1]pentan-1-yl)propanoate (69)
- Structural difference: Incorporates a bicyclo[1.1.1]pentane group fused to the quinoxaline core.
Antimicrobial Activity
- Target compound: Demonstrates moderate broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria at 100 µg/mL. The propanoic acid group and 3-oxo moiety are critical for Mg²⁺ coordination, a mechanism shared with fluoroquinolones .
- Butyl analog () : Reduced activity compared to the methyl derivative, suggesting steric hindrance from the longer alkyl chain disrupts enzyme binding.
- Ester derivatives () : Lower activity than the free acid, emphasizing the necessity of the carboxylic acid for ionic interactions.
Physicochemical Properties
Biological Activity
3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is a heterocyclic compound belonging to the quinoxaline family, characterized by its complex bicyclic structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antiviral and anticancer activities. This article provides a comprehensive overview of its biological activity, including biochemical properties, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol. Its structure features a propanoic acid moiety linked to a quinoxaline derivative, which contributes to its biological activity.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, influencing their activity. Notably, it has been shown to inhibit specific proteases involved in protein metabolism, suggesting its role in modulating biochemical pathways.
Cellular Effects
The compound exhibits multifaceted effects on cellular functions:
- Cell Proliferation : Studies have demonstrated that it can induce cell cycle arrest in cancer cells, leading to inhibited proliferation.
- Apoptosis : It promotes apoptosis in tumor cells, contributing to its anticancer properties.
At the molecular level, the activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of enzymes, altering metabolic pathways and inhibiting their function.
- DNA Interaction : In certain studies, it has been shown to interact with bacterial DNA gyrase, a critical target for antibiotic action .
- Transport Mechanisms : The compound can be taken up by cells through passive diffusion or active transport via specific transporters.
Antiviral Activity
A study highlighted the compound's potential as an antiviral agent. It demonstrated significant inhibition of viral replication in vitro, suggesting its utility in developing antiviral therapies.
Anticancer Studies
In a recent investigation focusing on its anticancer properties:
- Compounds derived from this compound exhibited promising cytotoxicity against various cancer cell lines.
- For instance, derivatives showed IC50 values ranging from 200 μM to 300 μM against different cancer types, indicating their selective toxicity towards cancer cells compared to normal cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6d | S. aureus | 9.40 | |
| 6e | S. pneumonia | 4.50 | |
| Derivative X | A549 (Lung) | 250 |
Transport and Distribution
The distribution of this compound within biological systems is crucial for its efficacy. The compound has been shown to localize in various cellular compartments such as the cytoplasm and mitochondria, affecting its functional outcomes.
Q & A
Q. What are the recommended synthetic routes for 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via visible-light-induced phosphine-catalyzed halogen-atom transfer reactions, as demonstrated in multi-component systems. For example, tert-butyl esters of structurally related bicyclo[1.1.1]pentane derivatives are synthesized under blue LED light (450 nm) using tris(trimethylsilyl)silane (TTMSS) as a catalyst . Key steps include:
-
Reaction Optimization : Adjusting solvent polarity (e.g., THF or DCM) and irradiation time to maximize yield.
-
Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product.
-
Purity Validation : Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm >95% purity.
- Data Table : Example Reaction Conditions from
| Parameter | Condition |
|---|---|
| Catalyst | TTMSS (10 mol%) |
| Solvent | THF |
| Light Source | Blue LED (450 nm) |
| Reaction Time | 12–24 hours |
| Yield | 40–60% |
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural elucidation. Use the following workflow:
- Crystallization : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures).
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL for structure solution and refinement, leveraging constraints for hydrogen atoms and anisotropic displacement parameters .
- Visualization : Generate ORTEP diagrams using WinGX or OLEX2 to illustrate thermal ellipsoids and bond angles .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer : SAR studies require systematic structural modifications and comparative bioactivity assays. For example:
-
Core Modifications : Introduce substituents at the quinoxaline ring (e.g., halogens, methyl groups) to assess electronic effects.
-
Side-Chain Variations : Replace the propanoic acid moiety with esters or amides to study steric influences.
-
Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for target enzymes (e.g., kinases) .
-
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and validate with MD simulations .
- Data Table : Example Analogs and Bioactivity (Hypothetical Data)
| Analog Structure Modification | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| 4-Chloro substitution | 0.12 | Kinase A |
| Propanoic acid → methyl ester | 2.5 | Kinase B |
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects or impurities. Follow this protocol:
- Repeat Experiments : Confirm NMR (¹H/¹³C) in multiple solvents (CDCl₃, DMSO-d₆) .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Theoretical Validation : Compare experimental data with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*).
- Alternative Characterization : Employ high-resolution mass spectrometry (HRMS) to verify molecular ions .
Q. What strategies are effective in evaluating the compound’s interaction with biological targets?
- Methodological Answer : Use a combination of in vitro and in silico approaches:
- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., NADH depletion for oxidoreductases).
- Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., BODIPY) and track localization via confocal microscopy.
- Thermodynamic Profiling : Perform isothermal titration calorimetry (ITC) to quantify binding enthalpy and entropy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
